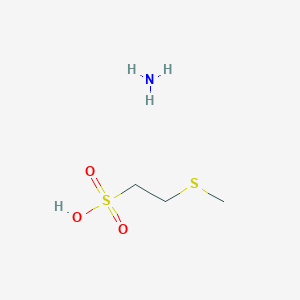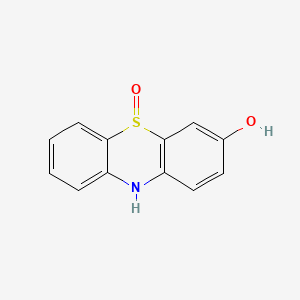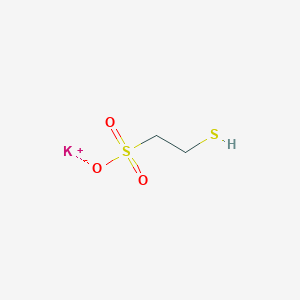
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid is a deuterated analog of methionine, an essential amino acid The presence of deuterium, a stable isotope of hydrogen, in place of a hydrogen atom, can significantly alter the compound’s metabolic and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid typically involves the deuteration of methionine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is usually carried out under mild conditions to prevent the degradation of the amino acid structure.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process may include the use of specialized catalysts that facilitate the incorporation of deuterium into the target molecule. The reaction conditions, such as temperature, pressure, and the concentration of deuterium source, are optimized to achieve high yields and purity of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The deuterium atom can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used to replace the deuterium atom, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate protein synthesis and degradation.
Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various applications, including nuclear magnetic resonance (NMR) spectroscopy.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid involves its incorporation into metabolic pathways similar to methionine. The presence of deuterium can alter the rate of enzymatic reactions, leading to differences in metabolic outcomes. The compound can interact with various molecular targets, including enzymes involved in amino acid metabolism, and may affect pathways related to protein synthesis and degradation.
Comparación Con Compuestos Similares
Similar Compounds
Methionine: The non-deuterated analog of (2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions.
Homocysteine: A sulfur-containing amino acid related to methionine metabolism.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which can lead to altered metabolic and chemical properties compared to its non-deuterated analogs. This makes it valuable for studies requiring stable isotope labeling and for the development of compounds with potentially improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C5H11NO2S |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-deuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i4D |
Clave InChI |
FFEARJCKVFRZRR-ZVRRFCHQSA-N |
SMILES isomérico |
[2H][C@](CCSC)(C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)


![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)


![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12055201.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)


